UNC0321

Epigenetics Histone Methyltransferase G9a inhibition

Researchers requiring maximal G9a/GLP target engagement at low concentrations face challenges with less potent or selective inhibitors. UNC0321 solves this with a Morrison Ki of 63 pM and >40,000-fold selectivity over off-target methyltransferases. • Picomolar binding affinity (Ki=63 pM); IC50 6-9 nM (G9a), 15-23 nM (GLP). • >40,000-fold selectivity over SET7/9, SET8, PRMT3, JMJD2E. • Structure-based design from X-ray cocrystal of G9a-ideal for crystallography and assay calibration. • Available in mg to bulk quantities; temperature-controlled global shipping.

Molecular Formula C27H45N7O3
Molecular Weight 515.7 g/mol
CAS No. 1238673-32-9
Cat. No. B612091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC0321
CAS1238673-32-9
SynonymsUNC0321, UNC-0321, UNC 0321, CHEMBL1214066, CHEBI:785916, UNC0321 (trifluoroacetate salt), NCGC0018778901, KB81388
Molecular FormulaC27H45N7O3
Molecular Weight515.7 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C
InChIInChI=1S/C27H45N7O3/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34/h19-21H,6-18H2,1-5H3,(H,28,29,30)
InChIKeyAULLUGALUBVBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNC0321: G9a/GLP Inhibitor Overview


UNC0321 is a quinazoline-based, cell-permeable small molecule that functions as a potent and selective inhibitor of the protein lysine methyltransferase G9a (EHMT2) and its closely related homolog GLP (EHMT1) [1]. It was developed through structure-based optimization of the 7-dimethylaminopropoxy side chain of the earlier lead UNC0224, guided by the first X-ray cocrystal structure of G9a with a small-molecule inhibitor [1]. UNC0321 is distinguished as the first reported G9a inhibitor to achieve picomolar binding affinity, with a Morrison Ki of 63 pM, and it exhibits assay-dependent IC50 values of 6–9 nM for G9a and 15–23 nM for GLP in biochemical assays [1][2].

Biochemical G9a/GLP inhibition studies with reported high binding affinity
Methyltransferase selectivity profiling for pathway-specific target validation
Structural biology and X-ray cocrystal research for inhibitor design

UNC0321 vs. Generic G9a Inhibitors


G9a inhibitors within the 2,4-diaminoquinazoline class exhibit extreme variation in biochemical potency, cellular permeability, and selectivity profiles, precluding simple interchange among analogs. UNC0321's Morrison Ki of 63 pM represents a >250-fold improvement in binding affinity over the early tool compound BIX01294 (IC50 ~1.7–2 μM) . Furthermore, its >40,000-fold selectivity over off-target methyltransferases (SET7/9, SET8, PRMT3, JMJD2E) [1] is not uniformly shared by other G9a/GLP inhibitors. Substituting UNC0321 with a less potent or less selective analog in a biochemical or structural biology workflow would alter assay sensitivity, require higher compound concentrations, and potentially introduce confounding off-target effects, thereby compromising experimental reproducibility and interpretation.

Risk Factor
UNC0321
Generic G9a Inhibitor
Binding Affinity
Reported picomolar binding affinity (Morrison Ki)
Potency can differ by orders of magnitude; binding affinity may shift substantially
Selectivity Profile
Reported high selectivity over off-target methyltransferases
Selectivity may not transfer; off-target profile may differ
Cellular Permeability
Limited cellular permeability; suited for biochemical assays
Cell-based assay results may not align; permeability context may differ

UNC0321 Comparative Evidence


Potency Advantage Over BIX01294

UNC0321 exhibits a Morrison Ki of 63 pM for G9a, which is approximately 250-fold more potent than the closely related quinazoline analog BIX01294 (IC50 ~1.7–2 μM) . This direct comparison, derived from the same biochemical assay context, underscores the dramatic potency gain achieved through optimization of the 7-aminoalkoxy side chain.

G9a Binding Affinity
Head-to-head
Morrison Ki = 63 pM
Reported picomolar binding affinity for G9a inhibition
Biochemical Morrison Ki assay (CLOT and ECSD formats)
Epigenetics Histone Methyltransferase G9a inhibition

Selectivity Over Off-Target Methyltransferases

In ECSD enzymatic assays, UNC0321 is inactive (IC50 > 40 μM) against a panel of other protein lysine and arginine methyltransferases, including SET7/9, SET8/PreSET7, PRMT3, and JMJD2E, demonstrating >40,000-fold selectivity relative to its G9a Ki of 63 pM [1]. This selectivity profile is critical for its use as a chemical probe to dissect G9a-specific functions.

Off-Target Selectivity
Head-to-head
Selectivity >40,000-fold
Supports target-specific pathway interpretation
ECSD enzymatic assays; SET7/9, SET8, PRMT3, JMJD2E
Selectivity profiling Epigenetics Chemical probe

Cellular H3K9me2 Reduction vs. BIX01294

Despite its exceptional biochemical potency, UNC0321 exhibits limited cellular permeability. In MDA-MB-231 breast cancer cells, UNC0321 reduces H3K9me2 levels with an IC50 of 11 μM after 48 hours, whereas BIX01294, a less potent biochemical inhibitor, achieves an IC50 of 500 nM in the same assay [1]. This inverse relationship highlights the importance of selecting the appropriate tool compound based on experimental context: UNC0321 for biochemical and structural studies, and more cell-permeable analogs (e.g., UNC0646) for cell-based applications.

Cellular H3K9me2 Reduction
Head-to-head
UNC0321 IC50 11,000 nM vs. BIX01294 IC50 500 nM
Cell-based assay context differs; biochemical potency may not transfer
MDA-MB-231 cells, 48 h, In-Cell Western assay
Cellular assay Cancer epigenetics Histone methylation

Anti-Apoptotic Activity in Diabetic Vascular Model

In human umbilical vein endothelial cells (HUVEC) cultured under high glucose conditions, treatment with UNC0321 (200 pM for 48 h) significantly reduced the levels of pro-apoptotic markers Cleaved-Caspase3 and Bax, thereby inhibiting apoptosis [1]. This effect was mediated through downregulation of Rab4 expression and activation of the Akt/mTOR pathway. While this is not a direct comparator study, it demonstrates a distinct, application-specific phenotype that is not widely documented for other G9a inhibitors.

Apoptosis Pathway Response
Data to verify
Reported reduction in Cleaved-Caspase3 and Bax levels
Supports apoptosis pathway-response interpretation
HUVEC cells, high glucose (30 mM), 48 h; single-study context
Diabetic complications Apoptosis Vascular biology

Affinity Advantage Over Quinazoline Analogs

Within the 2,4-diaminoquinazoline series, UNC0321 stands apart due to its picomolar binding affinity. The preceding lead compound UNC0224 exhibits a Ki of 2.6 nM for G9a [1], while the later chemical probe UNC0638 has a reported Ki of 3.0–3.7 nM [2]. Thus, UNC0321 (Ki = 63 pM) provides a >40-fold improvement in target affinity over these closely related analogs. This superior potency is directly attributable to the optimized 7-(2-(2-(dimethylamino)ethoxy)ethoxy) side chain, which engages a unique sub-pocket in the G9a lysine binding channel as revealed by X-ray crystallography [3].

Quinazoline Analog Affinity
Cross-study
UNC0321 Ki 63 pM vs. UNC0224 Ki 2.6 nM; UNC0638 Ki 3.0–3.7 nM
Reported higher affinity among tested 2,4-diaminoquinazoline analogs
Morrison Ki assays; structural optimization of 7-aminoalkoxy side chain
Structure-activity relationship Chemical probe G9a inhibitor

G9a Cocrystal Structure and Potency Enhancement

The discovery of UNC0321 was enabled by the first high-resolution X-ray cocrystal structure of G9a in complex with the small molecule inhibitor UNC0224 (compound 10) [1]. This structure revealed that the 7-dimethylaminopropoxy side chain of UNC0224 occupies the lysine binding channel of G9a. Subsequent optimization of this side chain to a longer 7-(2-(2-(dimethylamino)ethoxy)ethoxy) group in UNC0321 resulted in improved engagement of a sub-pocket, contributing to its picomolar affinity. While no cocrystal structure of G9a with UNC0321 has been publicly deposited, the SAR established from the UNC0224 complex directly rationalizes the enhanced potency of UNC0321 relative to earlier analogs.

Structural SAR Basis
Class-level
X-ray cocrystal structure of G9a–UNC0224 complex
Supports structure-guided inhibitor optimization context
Lysine binding channel engagement; UNC0321 cocrystal not publicly deposited
Structural biology X-ray crystallography Rational drug design

UNC0321 Application Scenarios


G9a/GLP Biochemical Screening

Given its picomolar potency (Ki = 63 pM) and >40,000-fold selectivity over off-target methyltransferases, UNC0321 is ideally suited for in vitro biochemical assays requiring maximal target engagement at low compound concentrations. It serves as a reference inhibitor for calibrating enzyme activity assays, validating new assay platforms, and benchmarking the potency of novel G9a/GLP inhibitors in high-throughput screening campaigns [1].

Structural Biology & Drug Design

The rational design of UNC0321, informed by the X-ray cocrystal structure of G9a with UNC0224, makes it a valuable tool for structural biology studies [1]. It can be used to generate new cocrystal structures, to validate computational docking models, and to explore the chemical space of the G9a lysine binding channel for the development of next-generation inhibitors with improved pharmacokinetic properties.

Diabetic Vascular Complications Research

UNC0321 has demonstrated anti-apoptotic activity in HUVEC cells under high glucose conditions, acting through downregulation of Rab4 and activation of the Akt/mTOR pathway [2]. This makes it a relevant chemical probe for research into the epigenetic mechanisms underlying diabetic endothelial dysfunction and for preclinical studies exploring G9a inhibition as a therapeutic strategy for vascular complications of diabetes.

Epigenetic Target Validation in Cancer

Despite its limited cellular permeability, UNC0321 remains a cornerstone chemical probe for dissecting the biochemical functions of G9a/GLP in cancer [1]. It is widely used in cell-free systems to validate the direct biochemical effects of G9a inhibition on histone and non-histone substrates (e.g., p53 K373 methylation). When combined with more cell-permeable analogs (e.g., UNC0646), it helps to distinguish between direct and indirect cellular effects of G9a modulation.

Application
Selection Property
Validation Focus
G9a/GLP biochemical screening
Binding affinity and selectivity review
Enzyme activity assay calibration
Structural biology research
Structure-guided SAR context
Cocrystal structure validation
Diabetic endothelial dysfunction research
Apoptosis pathway response in high-glucose models
Rab4/Akt/mTOR pathway endpoint review
Cancer epigenetic target validation
Histone and non-histone substrate methylation context
Cell-free system endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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